- The chemistry of 2-oxido-3-phenyliodonio-1,4-benzoquinones: transformation to 2-cyclopentene-1,4-diones and cycloadditionsTetrahedron Letters, 1994, 35(45), 8449-52,
Cas no 930-60-9 (4-Cyclopentene-1,3-dione)

4-Cyclopentene-1,3-dione structure
Nombre del producto:4-Cyclopentene-1,3-dione
Número CAS:930-60-9
MF:C5H4O2
Megavatios:96.0840616226196
MDL:MFCD00001404
CID:814127
PubChem ID:24849946
4-Cyclopentene-1,3-dione Propiedades químicas y físicas
Nombre e identificación
-
- 4-Cyclopentene-1,3-dione
- cyclopent-4-ene-1,3-dione
- 1,3-cyclopentenedione
- 2-cyclopentene-1,4-dial
- 2-Cyclopentene-1,4-dione
- 4-cyclopentenone-1,3-dione
- cyclopent-2-ene-1,4-dione
- Maleimide-Related Compound 10
- Cyclopentene-3,5-dione
- Cyclopentenedione
- NSC 155336
- 1-Cyclopentene-3,5-dione
- 2-Cyclopenten-1,4-dione
- Cyclopent-4-en-1,3-dione
- Cyclopentene-1,3-dione
- NSC155336
- NS00039521
- DTXCID00161726
- DTXSID80239235
- Cyclopent-2-en-1,4-dione
- CS-0204257
- Z1083219844
- UNII-P054EQ880I
- P054EQ880I
- 930-60-9
- Q27285950
- AS-58342
- 4-CYCLOPENTENE-1,3-DIONE, 95%
- EINECS 213-219-3
- NSC-155336
- 4-Cyclopentene-1,3-dione #
- AKOS015916278
- BDBM7811
- EN300-68153
- 4-cyclopenten-1,3-dione
- G77214
- CHEMBL224231
-
- MDL: MFCD00001404
- Renchi: 1S/C5H4O2/c6-4-1-2-5(7)3-4/h1-2H,3H2
- Clave inchi: MCFZBCCYOPSZLG-UHFFFAOYSA-N
- Sonrisas: O=C1CC(=O)C=C1
Atributos calculados
- Calidad precisa: 96.02110
- Masa isotópica única: 96.021129
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 7
- Cuenta de enlace giratorio: 0
- Complejidad: 128
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Recuento de constructos de variantes mutuas: 2
- Xlogp3: 0
- Superficie del Polo topológico: 34.1
- Carga superficial: 0
Propiedades experimentales
- Color / forma: Not determined
- Denso: 1.280±0.06 g/cm3 (20 ºC 760 Torr),
- Punto de fusión: 34-36 °C (lit.)
- Punto de ebullición: 60 °C/1 mmHg(lit.)
- Punto de inflamación: Fahrenheit: 183.2 ° f < br / > Celsius: 84 ° C < br / >
- índice de refracción: 1.5045 (589.3 nm 20 ºC)
- Disolución: Slightly soluble (13 g/l) (25 º C),
- PSA: 34.14000
- Logp: 0.08450
- Presión de vapor: 0.1±0.4 mmHg at 25°C
- Disolución: Not determined
4-Cyclopentene-1,3-dione Información de Seguridad
-
Símbolo:
- Palabra de señal:Warning
- Instrucciones de peligro: H302-H317
- Declaración de advertencia: P280
- Número de transporte de mercancías peligrosas:UN 1759
- Wgk Alemania:3
- Código de categoría de peligro: 22-43
- Instrucciones de Seguridad: S23; S36/37
- Código F de la marca fuka:8
-
Señalización de mercancías peligrosas:
- Grupo de embalaje:III
- Condiciones de almacenamiento:2-8°C
- Términos de riesgo:R37; R43; R22
- Nivel de peligro:8
- Categoría de embalaje:III
4-Cyclopentene-1,3-dione Datos Aduaneros
- Código HS:2914299000
- Datos Aduaneros:
China Customs Code:
2914299000Overview:
2914299000. Other cycloalkanones without other oxygen-containing groups\Cyclic enone or cyclic terpenone. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914299000. other cyclanic, cyclenic or cyclotherpenic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
4-Cyclopentene-1,3-dione PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-68153-2.5g |
cyclopent-4-ene-1,3-dione |
930-60-9 | 95% | 2.5g |
$2418.0 | 2023-05-30 | |
Enamine | EN300-68153-0.25g |
cyclopent-4-ene-1,3-dione |
930-60-9 | 95% | 0.25g |
$611.0 | 2023-05-30 | |
Ambeed | A235525-5g |
Cyclopent-4-ene-1,3-dione |
930-60-9 | 97% | 5g |
$346.0 | 2023-07-11 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA01027-5g |
Cyclopent-4-ene-1,3-dione |
930-60-9 | 5g |
¥3318.0 | 2021-09-04 | ||
Enamine | EN300-68153-0.1g |
cyclopent-4-ene-1,3-dione |
930-60-9 | 95% | 0.1g |
$428.0 | 2023-05-30 | |
A2B Chem LLC | AB67340-50mg |
4-Cyclopentene-1,3-dione |
930-60-9 | 95% | 50mg |
$339.00 | 2023-12-29 | |
A2B Chem LLC | AB67340-500mg |
4-Cyclopentene-1,3-dione |
930-60-9 | 95% | 500mg |
$1048.00 | 2023-12-29 | |
A2B Chem LLC | AB67340-250mg |
4-Cyclopentene-1,3-dione |
930-60-9 | 95% | 250mg |
$97.00 | 2024-07-18 | |
eNovation Chemicals LLC | D769332-100mg |
4-Cyclopentene-1,3-dione |
930-60-9 | 95% | 100mg |
$80 | 2024-06-07 | |
1PlusChem | 1P003LQK-5g |
4-Cyclopentene-1,3-dione |
930-60-9 | 95% | 5g |
$1156.00 | 2025-02-20 |
4-Cyclopentene-1,3-dione Métodos de producción
Synthetic Routes 1
Condiciones de reacción
1.1 Reagents: Iodobenzene diacetate Solvents: Dichloromethane
1.2 Solvents: Acetonitrile
1.2 Solvents: Acetonitrile
Referencia
Synthetic Routes 2
Condiciones de reacción
Referencia
- Investigations towards chemical utilization of by-products of the steam cracker: selective oxidation of cyclopentene and cyclopentadiene1984, , (280),,
Synthetic Routes 3
Condiciones de reacción
Referencia
- Formation of aromatic hydrocarbons due to partial oxidation reactions in biomass gasificationPreprints of Symposia - American Chemical Society, 1999, 44(2), 256-260,
Synthetic Routes 4
Condiciones de reacción
1.1 Reagents: Lead tetraacetate Solvents: Acetic acid
Referencia
- Preparation of 4-cyclopentene-1,3-dione, Japan, , ,
Synthetic Routes 5
Synthetic Routes 6
Condiciones de reacción
1.1 Solvents: 1-Butanol ; 48 h, 140 °C
Referencia
Production of biomass-derived furanic ethers and levulinate esters using heterogeneous acid catalysts
Green Chemistry,
2013,
15(12),
3367-3376
,
Synthetic Routes 7
Condiciones de reacción
1.1 Solvents: Acetonitrile ; 1 h, 60 °C
Referencia
- Photochemical Activation of a Hydroxyquinone-Derived Phenyliodonium Ylide by Visible Light: Synthetic and Mechanistic InvestigationsJournal of Organic Chemistry, 2021, 86(2), 1758-1768,
Synthetic Routes 8
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water
Referencia
- Synthesis and cytotoxic activity of 2-acetyl-4-cyclopentene-1,3-diones and their derivativesPharmaceutical Chemistry Journal (Translation of Khimiko-Farmatsevticheskii Zhurnal), 2000, 33(12), 631-634,
Synthetic Routes 9
Synthetic Routes 10
Condiciones de reacción
1.1 Reagents: Sulfuric acid , Sodium dichromate Solvents: Dichloromethane
Referencia
- Sodium dichromatee-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2,
Synthetic Routes 11
Condiciones de reacción
Referencia
- Preparation of thiadiazolidines and related compounds as GSK-3 inhibitors, United States, , ,
Synthetic Routes 12
Condiciones de reacción
Referencia
- Selective oxidation of cyclopentene on TiO2(anatase)-supported vanadium-phosphorus oxide catalystsKongop Hwahak, 2000, 11(8), 903-909,
Synthetic Routes 13
Condiciones de reacción
1.1 Reagents: Chromium trioxide Solvents: Dichloromethane , Water-d2
Referencia
- Preparation of deuterated bictegravir derivatives as HIV integrase inhibitors for the treatment of HIV infection, World Intellectual Property Organization, , ,
Synthetic Routes 14
Condiciones de reacción
Referencia
- Synthesis and antimicrobial activity of some 2-acetyl-4-cyclopentene-1,3-dionesPharmaceutical Chemistry Journal (Translation of Khimiko-Farmatsevticheskii Zhurnal), 1999, 33(1), 18-21,
Synthetic Routes 15
Condiciones de reacción
Referencia
- Electroorganic chemistry. XXIII. Anodic acetoxylation of substituted cyclopentadienes and a novel synthesis of allethroloneChemistry Letters, 1976, (6), 573-6,
Synthetic Routes 16
Condiciones de reacción
Referencia
- Dehydrogenation of ketones with palladium(II) compounds. II. Dehydrogenation of diketones with palladium(II) compoundsJournal fuer Praktische Chemie (Leipzig), 1975, 317(5), 807-11,
Synthetic Routes 17
Condiciones de reacción
1.1 Catalysts: Cyclopentene
Referencia
- Possibilities of chemical utilization of olefinic hydrocarbons from the C5 fractions of naphtha steamcrackersErdoel, 1986, 102(7-8), 366-8,
Synthetic Routes 18
Condiciones de reacción
Referencia
- Chemical constituents of Plectranthus amboinicus and the synthetic analogs possessing anti-inflammatory activityBioorganic & Medicinal Chemistry, 2014, 22(5), 1766-1772,
Synthetic Routes 19
Synthetic Routes 20
Synthetic Routes 21
Condiciones de reacción
Referencia
- Synthesis and characterization of spiro[3.4]octa-5,7-dieneJournal of the American Chemical Society, 1973, 95(25), 8468-9,
4-Cyclopentene-1,3-dione Raw materials
- 2-Acetylcyclopent-4-ene-1,3-dione
- 2-Cyclopentene-1-carboxylic acid, 1-hydroxy-4-oxo-
- cis-cyclopent-4-ene-1,3-diol
- 5-Hydroxymethylfurfural
- 2,5-Cyclohexadiene-1,4-dione,2-hydroxy-
- cyclopent-4-ene-1,3-diol
- 5-Methylene-2(5H)-furanone
- (1r,3s)-cyclopent-4-ene-1,3-diol
- 1-Butanol
4-Cyclopentene-1,3-dione Preparation Products
- 2-Pentanone, 5,5-dibutoxy- (1492053-22-1)
- 1,1-diethoxybutane (3658-95-5)
- 4-(furan-2-yl)butan-2-one (699-17-2)
- Butyl 2-furoate (583-33-5)
- 1,1-Dibutoxybutane (5921-80-2)
- Ethyl levulinate (539-88-8)
- Dibutyl carbonate (542-52-9)
- 1,1'-Ethylidenebis(oxy)bisbutane (871-22-7)
- Furan, 2,2'-methylenebis[5-methyl- (13679-43-1)
- Furan,2,2'-methylenebis- (1197-40-6)
- 4'-Hydroxy-3'-methylacetophenone (876-02-8)
- 1-(5-methylfuran-2-yl)propan-2-one (13678-74-5)
- Benzoic acid,4-methyl-, butyl ester (19277-56-6)
- 4-Cyclopentene-1,3-dione (930-60-9)
- 2,5-Bis (29953-18-2)
- 5-(ethoxymethyl)furan-2-carbaldehyde (1917-65-3)
- 2-(butoxymethyl)furan (56920-82-2)
- 2-Cyclopentenone (930-30-3)
- Butane, 2,2'-oxybis- (6863-58-7)
- 2-(furan-2-ylmethyl)-5-methylfuran (13678-51-8)
- Furan, 2,2'-(2-furanylmethylene)bis[5-methyl- (59212-78-1)
- 1-((2-Butoxypropan-2-yl)oxy)butane (141-72-0)
- 2-Furylacetone (6975-60-6)
4-Cyclopentene-1,3-dione Literatura relevante
-
1. Synthesis and properties of 4,4′-bi(cyclopentene)-3,3′,5,5′-tetraoneMasaji Kasai,Makoto Funamizu,Masaji Oda,Yoshio Kitahara J. Chem. Soc. Perkin Trans. 1 1977 1660
-
Wenhui Gan,Yuexian Ge,Yu Zhong,Xin Yang Environ. Sci.: Water Res. Technol. 2020 6 2287
-
Christian A. M. R. van Slagmaat,Teresa Faber,Khi Chhay Chou,Alfonso J. Schwalb Freire,Darya Hadavi,Peiliang Han,Peter J. L. M. Quaedflieg,Gerard K. M. Verzijl,Paul L. Alsters,Stefaan M. A. De Wildeman Dalton Trans. 2021 50 10102
-
Christopher J. Rhodes,Ivan D. Reid,Roderick M. Macrae Chem. Commun. 1999 2157
-
5. Constituents of dragon's blood. Part II. Structure and oxidative conversion of a novel secobiflavonoidLucio Merlini,Gianluca Nasini J. Chem. Soc. Perkin Trans. 1 1976 1570
Clasificación relacionada
- Disolventes y químicos orgánicos Compuestos Orgánicos Compuestos orgánicos de oxígeno Compuestos orgánicos de oxígeno compuestos 1,3-dicarbonilo
- Disolventes y químicos orgánicos Compuestos Orgánicos Compuestos orgánicos de oxígeno Compuestos orgánicos de oxígeno compuestos carbonilo compuestos 1,3-dicarbonilo
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:930-60-9)4-Cyclopentene-1,3-dione

Pureza:99%
Cantidad:25g
Precio ($):1521.0